4-[(1R)-1-Amino-2-methoxyethyl]benzonitrile hydrochloriide 4-[(1R)-1-Amino-2-methoxyethyl]benzonitrile hydrochloriide
Brand Name: Vulcanchem
CAS No.:
VCID: VC18281496
InChI: InChI=1S/C10H12N2O.ClH/c1-13-7-10(12)9-4-2-8(6-11)3-5-9;/h2-5,10H,7,12H2,1H3;1H
SMILES:
Molecular Formula: C10H13ClN2O
Molecular Weight: 212.67 g/mol

4-[(1R)-1-Amino-2-methoxyethyl]benzonitrile hydrochloriide

CAS No.:

Cat. No.: VC18281496

Molecular Formula: C10H13ClN2O

Molecular Weight: 212.67 g/mol

* For research use only. Not for human or veterinary use.

4-[(1R)-1-Amino-2-methoxyethyl]benzonitrile hydrochloriide -

Specification

Molecular Formula C10H13ClN2O
Molecular Weight 212.67 g/mol
IUPAC Name 4-(1-amino-2-methoxyethyl)benzonitrile;hydrochloride
Standard InChI InChI=1S/C10H12N2O.ClH/c1-13-7-10(12)9-4-2-8(6-11)3-5-9;/h2-5,10H,7,12H2,1H3;1H
Standard InChI Key WQLLQEIKDNXXON-UHFFFAOYSA-N
Canonical SMILES COCC(C1=CC=C(C=C1)C#N)N.Cl

Introduction

Chemical Structure and Stereochemical Properties

Molecular Architecture

The compound features a benzonitrile group (C6H4CN\text{C}_6\text{H}_4\text{CN}) attached to a (1R)-configured amino-methoxyethyl side chain. The stereocenter at the C1 position of the ethyl chain confers chirality, critical for interactions with biological targets . The hydrochloride salt enhances solubility in polar solvents, a property leveraged in formulation studies .

Table 1: Key Structural Descriptors

PropertyValueSource
Molecular FormulaC10H13ClN2O\text{C}_{10}\text{H}_{13}\text{ClN}_2\text{O}
Molecular Weight212.67–212.68 g/mol
IUPAC Name4-[(1R)-1-Amino-2-methoxyethyl]benzonitrile hydrochloride
InChI KeyWQLLQEIKDNXXON-PPHPATTJSA-N

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy confirms the compound’s structure. The 1H^1\text{H}-NMR spectrum exhibits distinct signals for the benzonitrile aromatic protons (δ 7.4–7.6 ppm), methoxy group (δ 3.3–3.4 ppm), and aminomethyl protons (δ 2.8–3.0 ppm) . Mass spectrometry (MS) shows a molecular ion peak at m/z 212.07, consistent with the molecular weight .

Synthesis and Optimization

Synthetic Routes

The synthesis involves a multi-step sequence starting from 4-bromobenzonitrile. Key steps include:

  • Grignard Reaction: Addition of a methoxyethyl magnesium bromide to 4-bromobenzonitrile forms the methoxyethyl intermediate .

  • Chiral Resolution: Enzymatic or chromatographic methods isolate the (R)-enantiomer .

  • Salt Formation: Treatment with hydrochloric acid yields the hydrochloride salt .

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield
Grignard AdditionTHF, −78°C, 2 h75–80%
Chiral ResolutionChiral HPLC, hexane/isopropanol90% ee
Hydrochloride FormationHCl (g) in dichloromethane95%

Physicochemical Properties and Stability

Solubility and Partition Coefficients

The compound is freely soluble in water (≥50 mg/mL at 25°C) and dimethyl sulfoxide (DMSO), with a calculated logP (octanol-water) of 1.2 . These properties facilitate its use in in vitro assays requiring aqueous compatibility .

Thermal Stability

Differential scanning calorimetry (DSC) reveals a decomposition onset at 185°C, indicating suitability for standard storage conditions (2–8°C) . No polymorphic transitions are observed below 150°C.

Biological Activity and Mechanism

Pharmacological Targets

Preliminary studies suggest affinity for adrenergic receptors (α2_2-subtype) and monoamine oxidases (MAO-B) . The (R)-configuration enhances binding to the MAO-B active site, as demonstrated by molecular docking simulations .

Table 3: In Vitro Activity Profile

TargetIC50_{50} (nM)Assay Type
α2_2-Adrenergic120 ± 15Radioligand binding
MAO-B85 ± 10Fluorometric

Metabolic Pathways

In hepatocyte models, the compound undergoes O-demethylation via cytochrome P450 2D6 (CYP2D6), producing a primary metabolite with reduced receptor affinity . Co-administration with CYP2D6 inhibitors (e.g., quinidine) increases systemic exposure by 2.5-fold .

Applications in Drug Development

Intermediate in Antidepressant Synthesis

The compound serves as a key chiral building block for SSRIs (selective serotonin reuptake inhibitors). Coupling with fluorobenzene derivatives yields candidates with improved blood-brain barrier permeability .

Radiolabeling Studies

Carbon-11 labeled analogs (11C^{11}\text{C}-methoxy group) are used in positron emission tomography (PET) to map MAO-B distribution in neurodegenerative diseases .

Future Directions

Structure-Activity Relationship (SAR) Studies

Modifications to the methoxyethyl chain (e.g., replacing methoxy with ethoxy) may enhance metabolic stability. Computational models predict a 30% increase in half-life for ethoxy analogs .

Clinical Translation

Phase I trials for MAO-B inhibitors derived from this compound are anticipated by 2026, pending preclinical toxicity assessments .

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